Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS number
Methyl 4-(diethoxyphosphorylmethyl)benzoate CAS number
An In-Depth Technical Guide to Methyl 4-(diethoxyphosphorylmethyl)benzoate
Introduction
Methyl 4-(diethoxyphosphorylmethyl)benzoate, registered under CAS number 14295-52-4, is a pivotal phosphonate reagent in modern organic synthesis.[1][2][3] While its name may be complex, its function is elegant and powerful: it serves as a cornerstone of the Horner-Wadsworth-Emmons (HWE) reaction, a Nobel Prize-winning methodology for the stereoselective synthesis of alkenes.[4] This guide provides an in-depth exploration of this compound, from its synthesis and physicochemical properties to its critical applications in research and drug development. For scientists engaged in the synthesis of complex organic molecules, understanding the nuances of this reagent is essential for achieving high-yield, stereocontrolled outcomes.
Physicochemical and Structural Properties
A comprehensive understanding of a reagent begins with its fundamental properties. Methyl 4-(diethoxyphosphorylmethyl)benzoate is typically a colorless to pale-yellow oil under standard conditions.[1] Its key identifiers and properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 14295-52-4 | [1][2][5] |
| Molecular Formula | C₁₃H₁₉O₅P | [1][6] |
| Molecular Weight | 286.26 g/mol | [1][6] |
| IUPAC Name | methyl 4-[(diethoxyphosphoryl)methyl]benzoate | [3] |
| Synonyms | Diethyl p-carbomethoxybenzylphosphonate, Methyl 4-[(diethoxyphosphinyl)methyl]benzoate | [3][6] |
| Boiling Point | 137-138.5 °C at 0.15 Torr | [3] |
| Density | 1.1751 g/cm³ at 20 °C | [3] |
| Canonical SMILES | CCOP(=O)(CC1=CC=C(C=C1)C(=O)OC)OCC | [6] |
Synthesis of Methyl 4-(diethoxyphosphorylmethyl)benzoate
The most common and efficient route to synthesize Methyl 4-(diethoxyphosphorylmethyl)benzoate is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide, resulting in the formation of a phosphonate. The causality behind this choice of reaction is its high efficiency and reliability for creating carbon-phosphorus bonds.
The typical starting materials are Methyl 4-(bromomethyl)benzoate and triethyl phosphite.[1] The reaction proceeds by heating the two components, often without a solvent, to drive the reaction to completion.
Caption: Workflow for the Arbuzov Synthesis.
Experimental Protocol: Synthesis via Arbuzov Reaction
This protocol is adapted from established literature procedures.[1] It is a self-validating system; successful synthesis is confirmed by the physical properties of the product (colorless oil) and spectroscopic analysis (e.g., ¹H NMR).
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Preparation : In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine Methyl 4-(bromomethyl)benzoate (1.0 molar equivalent) and triethyl phosphite (2.0 molar equivalents). The use of excess triethyl phosphite ensures the complete consumption of the bromide starting material.
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Reaction : Heat the mixture under a nitrogen atmosphere to approximately 160°C for 2 hours. The nitrogen atmosphere is critical to prevent oxidation of the phosphite at high temperatures.
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Workup : After cooling the reaction mixture to room temperature, remove the excess triethyl phosphite under reduced pressure (in vacuo).
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Purification & Confirmation : The resulting product is typically obtained as a colorless oil in high yield (approx. 97%) and can often be used without further purification.[1] Purity should be confirmed by ¹H NMR spectroscopy, looking for characteristic shifts: aromatic protons (~7.4-8.0 ppm), the methyl ester singlet (~3.8 ppm), the phosphonate methylene doublet (~3.4 ppm, J≈22 Hz), and the ethoxy groups of the phosphonate (~4.0 ppm and ~1.2 ppm).[1]
Core Application: The Horner-Wadsworth-Emmons (HWE) Reaction
The primary utility of Methyl 4-(diethoxyphosphorylmethyl)benzoate lies in its role as a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction. This reaction is a superior alternative to the classical Wittig reaction for several reasons: the phosphonate carbanion is more nucleophilic and less basic than a Wittig ylide, and the byproduct, a water-soluble dialkyl phosphate, is easily removed during workup, simplifying product purification.[4][7]
The core strength of the HWE reaction is its ability to form new carbon-carbon double bonds with a strong preference for the thermodynamically more stable (E)-alkene.[4]
Mechanism of the HWE Reaction
The reaction proceeds through a well-defined pathway, which is crucial for understanding how to control its outcome.
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Deprotonation : A base is used to deprotonate the carbon adjacent to the phosphorus atom, forming a stabilized phosphonate carbanion. The choice of base can influence the reaction's stereoselectivity.
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Nucleophilic Attack : The carbanion performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone.
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Oxaphosphetane Intermediate : This addition leads to the formation of a cyclic intermediate known as an oxaphosphetane.
-
Elimination : The oxaphosphetane collapses, eliminating a dialkyl phosphate salt and forming the alkene product.
Caption: The HWE reaction pathway.
General Protocol: HWE Olefination
This protocol provides a framework for reacting Methyl 4-(diethoxyphosphorylmethyl)benzoate with an aldehyde.[8][9]
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Reagent Preparation : Dissolve Methyl 4-(diethoxyphosphorylmethyl)benzoate (1.1 equivalents) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (argon or nitrogen) and cool the solution to -78°C. The stringent anhydrous conditions are necessary because the phosphonate carbanion is a strong base.
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Carbanion Formation : Add a strong base, such as lithium bis(trimethylsilylamide) (LiHMDS) or sodium hydride (NaH) (1.0 equivalent), dropwise to the cooled solution. Stir for 30-60 minutes to ensure complete formation of the carbanion, often indicated by a color change.
-
Aldehyde Addition : Add a solution of the desired aldehyde (1.0 equivalent) in the same dry solvent dropwise to the carbanion solution at -78°C.
-
Reaction : Allow the reaction to proceed at low temperature for a set period (e.g., 1-2 hours) before gradually warming to room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purification : Purify the crude product using flash column chromatography to isolate the desired (E)-alkene.
Relevance in Drug Development
The structural motif of a substituted styrene, which can be readily synthesized using this HWE reagent, is a common feature in many pharmacologically active molecules. The ability to create a trans-double bond with high fidelity is critical, as the stereochemistry of a molecule often dictates its biological activity.
-
Scaffold Synthesis : The HWE reaction provides a reliable method for connecting different molecular fragments, making it a valuable tool in the synthesis of complex drug candidates and natural products.[10]
-
Lead Optimization : In medicinal chemistry, the methyl benzoate group can be further modified. For example, the methyl ester can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing a handle for further functionalization to improve a compound's pharmacokinetic or pharmacodynamic properties.[11][12]
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Versatile Intermediate : The combination of the phosphonate group for C-C bond formation and the modifiable benzoate moiety makes this compound a versatile building block in drug discovery pipelines.[10]
Safety and Handling
As with any chemical reagent, proper handling of Methyl 4-(diethoxyphosphorylmethyl)benzoate is paramount.
-
Hazards : The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It causes skin irritation and serious eye irritation, and may cause respiratory irritation.[2]
-
Handling Precautions : Always handle this chemical in a well-ventilated area or a chemical fume hood.[2] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2] Avoid breathing vapors or mist.
-
Storage : Store the container tightly sealed in a dry, cool, and well-ventilated place.[5]
Conclusion
Methyl 4-(diethoxyphosphorylmethyl)benzoate is more than just a chemical with a specific CAS number; it is an enabling tool for synthetic chemists. Its primary role in the Horner-Wadsworth-Emmons reaction offers a reliable, high-yield, and stereoselective pathway to (E)-alkenes, which are crucial components of numerous complex molecules, including pharmaceuticals. A thorough understanding of its synthesis, reaction mechanisms, and handling requirements allows researchers to leverage its full potential in advancing scientific discovery.
References
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CAS Common Chemistry. (n.d.). Methyl 4-[(diethoxyphosphinyl)methyl]benzoate. Retrieved from [Link]
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Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]
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Harvey, J. E., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner–Wadsworth–Emmons conditions. Organic & Biomolecular Chemistry, 9(14), 5275-5282. Retrieved from [Link]
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Harvey, J. E., et al. (2011). Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner-Wadsworth-Emmons conditions. PubMed. Retrieved from [Link]
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Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY- PHOSPHINYL)ACETATE. Retrieved from [Link]
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Harvey, J. E., et al. (2011). Supporting information: Alkenylphosphonates: unexpected products from reactions of methyl 2-[(diethoxyphosphoryl)methyl]benzoate under Horner- Wadsworth-Emmons conditions. SciSpace. Retrieved from [Link]
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PubMed. (2013). [Application of methyl in drug design]. Retrieved from [Link]
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